![molecular formula C8H5ClS B14429686 [(Chloroethynyl)sulfanyl]benzene CAS No. 79894-52-3](/img/structure/B14429686.png)
[(Chloroethynyl)sulfanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Chloroethynyl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a chloroethynyl group and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Chloroethynyl)sulfanyl]benzene typically involves the introduction of a chloroethynyl group and a sulfanyl group onto a benzene ring. One common method involves the reaction of a benzene derivative with chloroethyne in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.
化学反应分析
Types of Reactions
[(Chloroethynyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives.
科学研究应用
[(Chloroethynyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of [(Chloroethynyl)sulfanyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Chlorobenzene: A benzene ring with a chlorine substituent.
Thiophenol: A benzene ring with a sulfanyl group.
Phenylacetylene: A benzene ring with an ethynyl group.
Uniqueness
[(Chloroethynyl)sulfanyl]benzene is unique due to the presence of both a chloroethynyl group and a sulfanyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
79894-52-3 |
|---|---|
分子式 |
C8H5ClS |
分子量 |
168.64 g/mol |
IUPAC 名称 |
2-chloroethynylsulfanylbenzene |
InChI |
InChI=1S/C8H5ClS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H |
InChI 键 |
PUGAFNRHAWWDCY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC#CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one](/img/structure/B14429604.png)

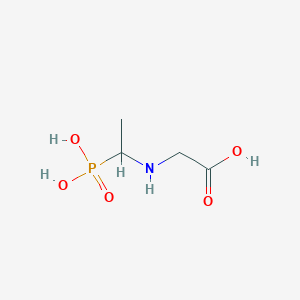
![Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide](/img/structure/B14429622.png)
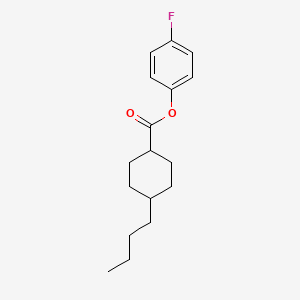

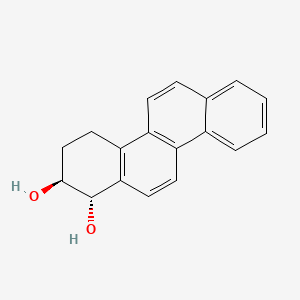
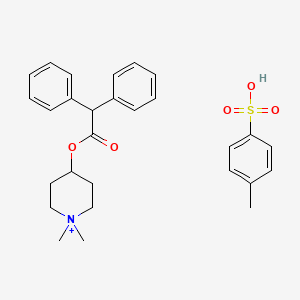
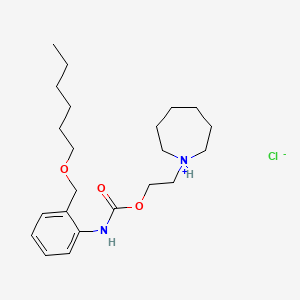
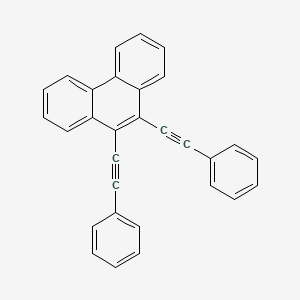

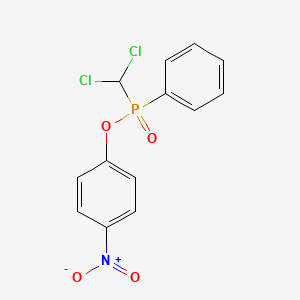

![Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane](/img/structure/B14429685.png)
